![molecular formula C12H11N5 B1267903 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-61-1](/img/structure/B1267903.png)
1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a benzyl group attached to the nitrogen atom at position 1 and an amine group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with a suitable formamide or formic acid derivative to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the benzyl group: The final step involves the alkylation of the nitrogen atom at position 1 with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group at position 4 can be replaced with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, thiols, amines, and appropriate solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amine group.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The pyrazolo[3,4-d]pyrimidine scaffold is well-known for its anticancer properties. Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
1. Inhibition of Tyrosine Kinases
Several studies have indicated that 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs act as inhibitors of tyrosine kinases, such as Bcr-Abl and c-Src. These kinases are crucial in cancer cell proliferation and survival. For instance, compounds derived from this scaffold have demonstrated significant activity against neuroblastoma and glioblastoma cell lines, with some lead compounds reducing tumor volume by over 50% in xenograft mouse models .
2. Structure-Activity Relationship Studies
Recent structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the pyrazolo[3,4-d]pyrimidine ring to enhance anticancer activity. Modifications at various positions have been systematically explored to optimize potency and selectivity against cancer cells .
Antiviral Applications
In addition to its anticancer potential, this compound has been investigated for its antiviral properties.
1. Inhibition of Zika Virus
Recent research has identified this compound as a promising candidate for the development of antiviral agents against the Zika virus. SAR studies indicated that specific modifications on the phenyl ring can significantly enhance its antiviral activity while maintaining low cytotoxicity levels. Compounds derived from this scaffold showed low micromolar activity against Zika virus in titer-reduction assays .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes relevant in disease pathways.
1. CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator in the cell cycle, making it a target for cancer therapy. The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2 effectively, providing a pathway for developing selective anticancer therapies aimed at disrupting cell cycle progression in tumor cells .
Data Tables
Wirkmechanismus
The mechanism of action of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. The compound binds to the active site of these kinases, preventing their phosphorylation activity, which is crucial for cell cycle progression and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-aminopyrazolo[3,4-d]pyrimidine: Lacks the benzyl group at position 1, which may affect its biological activity and specificity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which may enhance their kinase inhibitory activity and selectivity
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a promising candidate for further research and development in therapeutic applications.
Biologische Aktivität
1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5444-61-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound belongs to a class of pyrazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties, including kinase inhibition and antitumor effects.
Chemical Structure and Properties
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer treatment as they can disrupt the proliferation and survival signals in cancer cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo-pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines:
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung Cancer) | 17.0 | |
MDA-MB-231 (Breast Cancer) | 14.2 | |
HepG2 (Liver Cancer) | >40 |
These results indicate that the compound exhibits significant cytotoxicity against lung and breast cancer cell lines, with IC50 values comparable to established chemotherapeutics such as 5-fluorouracil.
Kinase Inhibition
The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. In vitro studies have shown that derivatives of this compound can effectively inhibit CDK9 and CDK2, leading to apoptosis in cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance biological activity.
Study on Antitumor Efficacy
A recent study synthesized a series of pyrazolo-pyrimidine derivatives and evaluated their antitumor activity against several cancer cell lines. The findings suggest that compounds similar to this compound demonstrated potent inhibitory effects against CDKs, leading to significant reductions in cell viability in A549 and MDA-MB-231 cells .
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound to various kinases. These studies indicate a favorable interaction profile with CDKs, further supporting its potential as an effective therapeutic agent .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies predict that this compound has moderate bioavailability and does not violate Lipinski's rules for drug-likeness, suggesting it could be a viable candidate for further development as an anticancer drug. The predicted parameters include:
Parameter | Value |
---|---|
Lipinski Compliance | Yes |
Bioavailability Score | Moderate (0.55) |
These characteristics are essential for assessing the drug's potential for clinical application.
Eigenschaften
IUPAC Name |
1-benzylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-6-16-17(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJROXVGGWPNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280938 | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-61-1 | |
Record name | 5444-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.